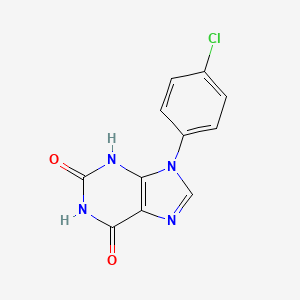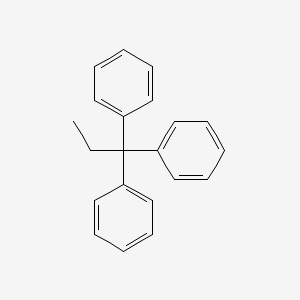
1-Benzyl-3-nitro-1h-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-nitro-1h-pyrrole is a heterocyclic aromatic organic compound It is characterized by a pyrrole ring substituted with a benzyl group at the first position and a nitro group at the third position
Métodos De Preparación
The synthesis of 1-Benzyl-3-nitro-1h-pyrrole can be achieved through several routes. One common method involves the nitration of 1-benzylpyrrole using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
1-Benzyl-3-nitro-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Major products formed from these reactions include 1-benzyl-3-amino-1h-pyrrole and 1-benzyl-3-oxo-1h-pyrrole, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-3-nitro-1h-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-nitro-1h-pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
1-Benzyl-3-nitro-1h-pyrrole can be compared with other similar compounds such as:
1-Benzyl-3-amino-1h-pyrrole: This compound has an amino group instead of a nitro group, resulting in different chemical reactivity and biological properties.
1-Benzyl-3-oxo-1h-pyrrole:
1-Benzyl-3-methyl-1h-pyrrole: The methyl group substitution leads to variations in the compound’s physical and chemical properties.
Propiedades
Número CAS |
18159-11-0 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
1-benzyl-3-nitropyrrole |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Clave InChI |
HZDRORMSKAGKHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)



![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)
![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)
![(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid](/img/structure/B14002685.png)


![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)




